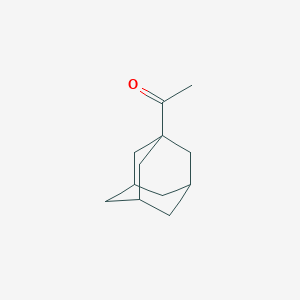

1-Adamantyl methyl ketone

Beschreibung

Eigenschaften

IUPAC Name |

1-(1-adamantyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18O/c1-8(13)12-5-9-2-10(6-12)4-11(3-9)7-12/h9-11H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DACIGVIOAFXPHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60168059 | |

| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1660-04-4 | |

| Record name | 1-Acetyladamantane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1660-04-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001660044 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl tricyclo(3.3.1.13,7)dec-1-yl ketone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60168059 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl tricyclo[3.3.1.13,7]dec-1-yl ketone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.239 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Adamantyl methyl ketone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of adamantane with acetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows: [ \text{C}{10}\text{H}{16} + \text{CH}3\text{COCl} \rightarrow \text{C}{12}\text{H}_{18}\text{O} + \text{HCl} ]

Another method involves the oxidation of 1-adamantyl methanol using oxidizing agents such as chromium trioxide or potassium permanganate to yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves the same synthetic routes but on a larger scale. The Friedel-Crafts acylation method is preferred due to its efficiency and high yield. The reaction conditions are optimized to ensure maximum conversion and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: 1-Adamantyl methyl ketone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form carboxylic acids using strong oxidizing agents.

Reduction: Reduction of this compound can yield 1-adamantyl methanol. This reaction is typically carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The ketone group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.

Common Reagents and Conditions:

Oxidation: Chromium trioxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols.

Major Products:

Oxidation: 1-Adamantyl carboxylic acid.

Reduction: 1-Adamantyl methanol.

Substitution: Corresponding substituted products depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Applications in Organic Synthesis

2.1. Synthetic Intermediates

AMK serves as a crucial intermediate in the synthesis of various organic compounds. Its reactivity allows for the formation of more complex structures through condensation and reduction reactions. For example, AMK can undergo reduction to yield alcohols with high optical purity, making it valuable in asymmetric synthesis .

2.2. Reaction with Phenols

A notable reaction involving AMK is its condensation with phenol in the presence of aluminum phenolate, leading to the formation of various hydroxyphenyl derivatives and oligomers. This reaction highlights AMK's potential in synthesizing complex organic molecules, including:

- 1-(1-adamantyl)-1-(2-hydroxyphenyl)ethene

- 3-methyl-2,3-(3,4-homoadamantano)-2,3-dihydrobenzofuran

- Dimeric and trimeric forms like 1,3-di(1-adamantyl)-2-buten-1-one .

Pharmaceutical Applications

3.1. Drug Development

AMK is investigated for its potential use in drug development due to its structural properties that may enhance bioactivity. The compound's ability to form stable complexes with biological targets can lead to the discovery of new therapeutic agents .

3.2. Enzyme Substrate Studies

Research has shown that AMK can act as a substrate for various enzymes, particularly carbonyl reductases. Studies have demonstrated its effective reduction by carbonyl reductases from different sources, which can be exploited for producing enantiomerically pure compounds used in pharmaceuticals .

Agrochemical Applications

AMK is also utilized in the agrochemical industry as an intermediate for synthesizing pesticides and herbicides. Its structural characteristics allow it to interact favorably with biological systems, which can enhance the efficacy of agrochemical formulations .

6.1. Carbonyl Reductase Activity

A study evaluated the activity of a carbonyl reductase from Sporobolomyces salmonicolor towards AMK, demonstrating high enantioselectivity in the reduction process. This research emphasizes AMK's role as a substrate in enzyme-catalyzed reactions that are essential for producing chiral alcohols used in pharmaceuticals .

6.2. Synthesis of Hydroxy Compounds

In another study, the reaction of AMK with carbon monoxide under superacid conditions yielded various hydroxy compounds, showcasing its utility in synthetic organic chemistry and providing insights into reaction mechanisms involving sterically hindered substrates .

Wirkmechanismus

The mechanism of action of 1-adamantyl methyl ketone depends on its application. In chemical reactions, the ketone group acts as an electrophile, making it susceptible to nucleophilic attack. The adamantane core provides steric hindrance, influencing the reactivity and selectivity of the compound.

In biological systems, derivatives of this compound may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways and targets vary depending on the specific derivative and its intended use.

Vergleich Mit ähnlichen Verbindungen

Key Properties:

- Thermodynamic Data :

- Synthetic Utility : Widely used as a precursor in pharmaceuticals (e.g., antiviral agents like rimantadine) and heterocyclic compounds via reductive amination, nucleophilic substitution, and cyclization reactions .

Comparison with Similar Adamantane Derivatives

The following compounds are structurally or functionally related to 1-adamantyl methyl ketone, with distinct reactivity and applications:

1-Adamantyl Bromomethyl Ketone

- Structure : Similar to this compound but with a bromomethyl group replacing the methyl ketone.

- Reactivity : Acts as a key electrophile in nucleophilic substitutions (e.g., with thiols or alcohols) to generate sulfur- or oxygen-linked adamantane derivatives .

- Applications :

- Key Difference : The bromine atom enhances electrophilicity, enabling reactions that are less feasible with the parent ketone.

Adamantyl Ethanone Derivatives

- Examples: 1-(Adamantan-1-yl)-2-sulfanylethanones (e.g., compounds 46–52) .

- Reactivity : Undergo oxidation to sulfoxides/sulfones (e.g., 14–17 ) using m-CPBA .

- Biological Activity : Exhibit potent 11β-HSD1 inhibition (IC₅₀ < 100 nM) with selectivity over 11β-HSD2 .

- Comparison: The ethanone linker introduces flexibility, improving binding affinity in enzyme inhibition compared to the rigid methyl ketone derivative.

2-Adamantanone

- Structure : Ketone group at the 2-position of adamantane.

- Reactivity : Less steric hindrance than this compound, leading to higher regioselectivity in H-atom transfer (HAT) reactions .

- Applications : Intermediate in synthesizing adamantane-based polymers and antioxidants.

Structural and Reactivity Analysis

Table 1: Comparative Reactivity and Selectivity

Biologische Aktivität

1-Adamantyl methyl ketone (AMK) is an organic compound characterized by its adamantane structure, which imparts unique physical and chemical properties. This compound has garnered interest for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed review of the biological activity of AMK, including its synthesis, mechanisms of action, and relevant case studies.

- Chemical Formula : CHO

- Molecular Weight : 182.27 g/mol

- Structure : The adamantane moiety contributes to the compound's steric bulkiness and reactivity, influencing its interaction with biological targets.

Synthesis

Various methods exist for synthesizing this compound. A common approach involves the reaction of adamantane derivatives with acylating agents. The synthesis pathway often includes:

- Formation of an intermediate via bromination or other halogenation reactions.

- Subsequent acylation to yield AMK.

- Characterization using techniques such as NMR and mass spectrometry to confirm structure.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

Anti-inflammatory Properties

AMK has been studied for its anti-inflammatory effects. In vitro studies demonstrated that it can inhibit the denaturation of proteins, a key factor in inflammatory responses. This property suggests potential applications in developing non-steroidal anti-inflammatory drugs (NSAIDs) .

Antioxidant Activity

The antioxidant capacity of AMK has been evaluated using hydrogen peroxide and DPPH radical scavenging assays. Results indicate that certain adamantane derivatives, including AMK, exhibit significant scavenging activity against hydrogen peroxide, thereby reducing oxidative stress in biological systems .

| Compound | Scavenging Activity (%) |

|---|---|

| AMK | 48.55 |

| Ascorbic Acid | 43.38 |

Antimicrobial Activity

Preliminary studies have shown that AMK and related adamantane derivatives possess antimicrobial properties against various bacterial strains. For example, derivatives have exhibited minimum inhibitory concentrations (MIC) ranging from 62.5 to 1000 µg/mL against Gram-positive bacteria .

Case Studies

- Cytotoxicity Testing : A study evaluated the cytotoxic effects of several adamantane derivatives on various cancer cell lines (A549, T47D, L929, HeLa). The findings indicated that while some derivatives showed limited cytotoxicity, they did not significantly alter cell proliferation within tested doses .

- Therapeutic Potential : Adamantyl-based compounds have been linked to treatments for conditions such as type-2 diabetes and neurological disorders. Their ability to modulate cellular pathways positions them as candidates for further pharmacological development .

The biological activity of AMK can be attributed to its ability to interact with various cellular targets:

- Enzyme Inhibition : The bulky adamantane structure allows AMK to fit into enzyme active sites, potentially inhibiting their function.

- Receptor Binding : AMK may bind to specific receptors involved in inflammatory and oxidative stress pathways, modulating their activity.

Safety Profile

Despite its potential therapeutic benefits, AMK is classified as harmful if swallowed and can cause skin irritation . Thus, appropriate safety measures should be taken when handling this compound in laboratory settings.

Q & A

Q. What are the established synthetic routes for 1-adamantyl methyl ketone and its brominated derivative?

- Methodology : this compound is synthesized via bromination using N-bromo succinimide (NBS) in petroleum ether under reflux (333 K, 2 hours), yielding 1-adamantyl bromomethyl ketone. Ethanol recrystallization ensures purity (>85% yield) . For derivatives, coupling reactions with carboxylic acids (e.g., in DMF with K₂CO₃ at RT, 3 hours) or mercaptans (in CH₃CN with Et₃N, RT, overnight) are standard. Progress is monitored via TLC, followed by flash chromatography or recrystallization .

Q. How is structural characterization of this compound derivatives performed?

- Methodology :

- Spectroscopy : FTIR confirms carbonyl stretches (~1700 cm⁻¹) and adamantyl C-H vibrations (~2900 cm⁻¹). ¹H/¹³C NMR identifies adamantyl protons (δ 1.6–2.1 ppm) and ketone carbons (δ 208–210 ppm) .

- Crystallography : Single-crystal X-ray diffraction (SCXRD) resolves adamantyl cage geometry and substituent orientations. For example, SCXRD of this compound azine confirms E,E-configuration with bond angles of 107.2–111.4° .

Q. What strategies mitigate solubility challenges in adamantane-based compounds?

- Methodology :

- Solubility in polar media is enhanced via non-covalent inclusion complexes with cyclodextrins .

- For non-polar systems, functionalization with hydrophilic groups (e.g., hydroxyl, amine) or using mixed solvents (e.g., acetone/water) improves dissolution .

Advanced Research Questions

Q. How do reaction conditions influence regioselectivity in nitration of 1-adamantyl-bearing ketones?

- Methodology : Nitration with HNO₃ in acetic anhydride at 10°C achieves >99% ortho-isomer selectivity for electron-deficient aryl ketones (e.g., 4-nitro derivatives). In contrast, H₂SO₄-based systems degrade sensitive substrates. Isomer ratios are invariant under fixed conditions, confirmed by HPLC and ¹H NMR .

Q. Can computational modeling predict adamantyl substituent effects on reaction pathways?

Q. What enzymatic inhibition mechanisms are observed in adamantyl heterocyclic ketones?

- Methodology : Adamantyl ethanone derivatives (e.g., sulfur-linked triazoles) inhibit 11β-HSD1 via competitive binding. IC₅₀ values (≤10 nM) are determined using fluorogenic assays. Oxidation to sulfones (m-CPBA, CH₂Cl₂) enhances potency 2–3 fold by improving hydrophobic interactions .

Q. How does the adamantyl group stabilize intermediates under acidic conditions?

Q. What role does adamantyl play in directing π-π interactions in crystal packing?

Q. How to resolve contradictions in isomer distribution data during nitration?

Q. What alternative coupling strategies avoid harsh bromination conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.